molecular formula C12H12N2 B8794645 4-Methyl-3-(3-pyridinyl)-benzenamine

4-Methyl-3-(3-pyridinyl)-benzenamine

Cat. No.: B8794645
M. Wt: 184.24 g/mol
InChI Key: UVDGDGFCTXUHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(3-pyridinyl)-benzenamine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-methyl-3-pyridin-3-ylaniline

InChI

InChI=1S/C12H12N2/c1-9-4-5-11(13)7-12(9)10-3-2-6-14-8-10/h2-8H,13H2,1H3

InChI Key

UVDGDGFCTXUHSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tin(II) chloride (11.86 g, 62.6 mmol) was added portionwise over 5 min to a stirred mixture of 3-(2-methyl-5-nitrophenyl)pyridine (2.86 g, 15.0 mmol) in EtOH (100 ml) and 1,4-dioxane (100 ml) at 0° C. The mixture was then stirred overnight, gradually warming to room temperature, and then concentrated under reduced pressure. 20% Aqueous NH3 solution (200 ml) and EtOH (300 ml) were added and again the mixture concentrated under reduced pressure. EtOAc (300 ml) was added and the mixture heated to reflux, the solids were filtered off and the process repeated twice more. The combined organic filtrates were concentrated under reduced pressure and the resulting crude residue was purified by column chromatography on silica, using 3% MeOH in dichloromethane as the eluent, to yield 4-methyl-3-(pyridin-3-yl)phenylamine (1.22 g, 44%): δH (360 MHz, CDCl3) 2.15 (3H, s), 6.56 (1H, d, J 2.4), 6.65 (1H, dd, J 8.0 and 2.4), 7.07 (1H, d, J 8.1), 7.31 (1H, dd, J 7.8 and 4.7), 7.62 (1H, dt, J 7.8 and 2.0), 8.53-8.60 (2H, m); m/z (ES+) 185 (M++H).
Quantity
11.86 g
Type
reactant
Reaction Step One
Name
3-(2-methyl-5-nitrophenyl)pyridine
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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